

A Comparative Guide to the In Vivo Efficacy of Taragarestrant Meglumine and Elacestrant

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Compound of Interest

Compound Name: Taragarestrant meglumine

Cat. No.: B10854969

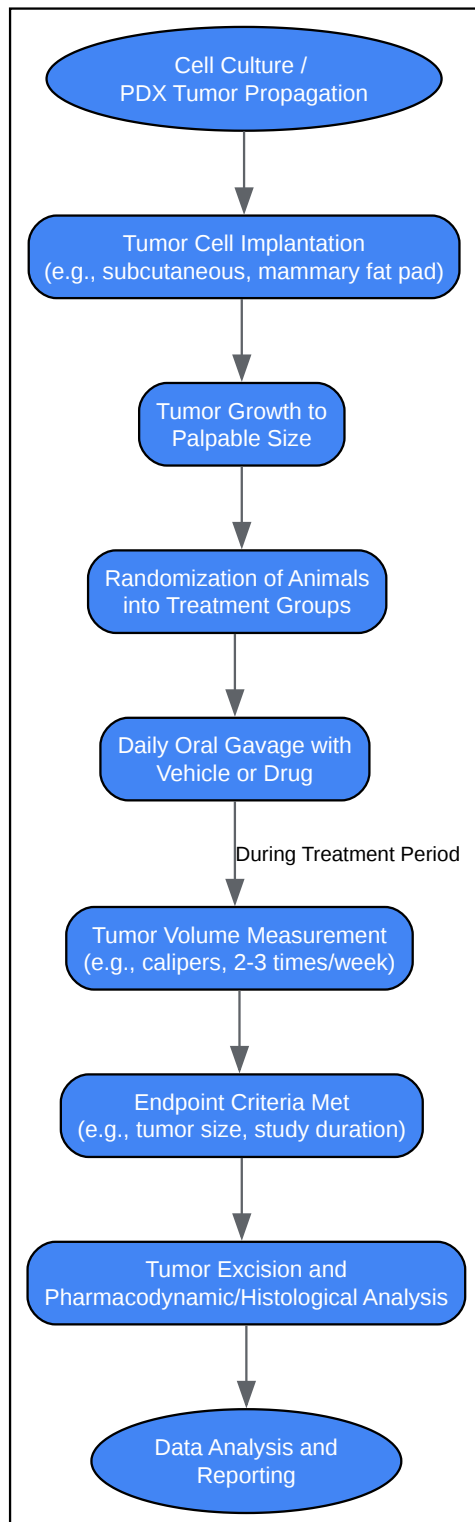
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This guide provides a detailed comparison of the in vivo efficacy of two selective estrogen receptor degraders (SERDs), **Taragarestrant meglumine** (D-0502) and elacestrant. Both are orally bioavailable drugs developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform further research and development.

Mechanism of Action

Both Taragarestrant and elacestrant are selective estrogen receptor degraders (SERDs).[3][4] Their primary mechanism of action involves binding to the estrogen receptor (ER), which leads to a conformational change in the receptor. This altered conformation marks the ER for ubiquitination and subsequent degradation by the proteasome.[5] The degradation of the ER prevents both ligand-dependent and -independent signaling, thereby inhibiting the proliferation and survival of ER-positive breast cancer cells.[5][6] This dual action of antagonizing and degrading the ER is a key strategy to overcome resistance to other endocrine therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs).[5]

Typical In Vivo Xenograft Study Workflow

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